Cas no 82426-88-8 (Glyceryl 1-caprylate dicaprate)

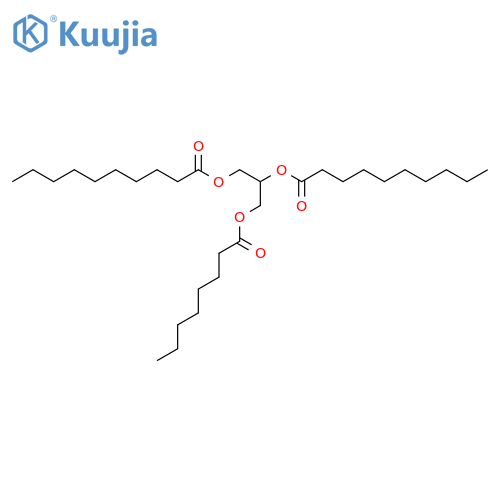

82426-88-8 structure

商品名:Glyceryl 1-caprylate dicaprate

Glyceryl 1-caprylate dicaprate 化学的及び物理的性質

名前と識別子

-

- glyceryl 1-caprylate dicaprate

- Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester

- 3-(Octanoyloxy)propane-1,2-diyl bis(decanoate)

- Q27285365

- GLYCERYL-1-CAPRYLATE-2,3-DICAPRATE

- 1-CAPRYLOYL-2,3-DICAPROYL-GLYCEROL

- TG 8:0_10:0_10:0

- SCHEMBL582180

- (2-decanoyloxy-3-octanoyloxypropyl) decanoate

- KHOXIGZKRZJQTF-UHFFFAOYSA-N

- 82426-88-8

- D94321

- AS-76922

- O5KZC5WG9E

- Glyceryl 1-caprylate dicaprate

-

- MDL: MFCD32706511

- インチ: 1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3

- InChIKey: KHOXIGZKRZJQTF-UHFFFAOYSA-N

- ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 526.42334g/mol

- どういたいしつりょう: 526.42334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 37

- 回転可能化学結合数: 30

- 複雑さ: 548

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 11.1

- トポロジー分子極性表面積: 78.9

- ぶんしりょう: 526.8g/mol

Glyceryl 1-caprylate dicaprate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01JHWN-25mg |

Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |

82426-88-8 | 95% | 25mg |

$213.00 | 2025-02-10 | |

| Aaron | AR01JHWN-250mg |

Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |

82426-88-8 | 95% | 250mg |

$629.00 | 2025-02-10 | |

| 1PlusChem | 1P01JHOB-100mg |

Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |

82426-88-8 | 95% | 100mg |

$199.00 | 2024-04-21 | |

| 1PlusChem | 1P01JHOB-250mg |

Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |

82426-88-8 | 95% | 250mg |

$322.00 | 2024-04-21 | |

| 1PlusChem | 1P01JHOB-25mg |

Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |

82426-88-8 | 95% | 25mg |

$138.00 | 2024-04-21 | |

| eNovation Chemicals LLC | Y1014468-100mg |

Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |

82426-88-8 | 95% | 100mg |

$190 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1014468-100mg |

Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |

82426-88-8 | 95% | 100mg |

$190 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1014468-25mg |

Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |

82426-88-8 | 95% | 25mg |

$150 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1014468-250mg |

Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |

82426-88-8 | 95% | 250mg |

$310 | 2024-06-05 | |

| A2B Chem LLC | AZ88187-100mg |

Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |

82426-88-8 | 95% | 100mg |

$203.00 | 2024-04-19 |

Glyceryl 1-caprylate dicaprate 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

3. Water

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

82426-88-8 (Glyceryl 1-caprylate dicaprate) 関連製品

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量